2-Cyclopenten-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-

Aldol Adduct Hydrogen Bond Donor Derivatization Handle

2-Cyclopenten-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]- (CAS 503457-73-6) is a synthetic cyclopentenone derivative with the molecular formula C13H14O3, a molecular weight of 218.25 g/mol, and the SMILES O=C1C(C(C2=CC=C(C=C2)OC)O)=CCC1. The compound belongs to the class of 2-substituted cyclopentenones, a privileged scaffold in medicinal chemistry known for anticancer, anti-inflammatory, and neuroprotective activities.

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
CAS No. 503457-73-6
Cat. No. B12581679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopenten-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-
CAS503457-73-6
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CCCC2=O)O
InChIInChI=1S/C13H14O3/c1-16-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14/h3,5-8,13,15H,2,4H2,1H3
InChIKeyVUXSKTNXBJRYBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopenten-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]- (CAS 503457-73-6): Chemical Identity and Class Overview


2-Cyclopenten-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]- (CAS 503457-73-6) is a synthetic cyclopentenone derivative with the molecular formula C13H14O3, a molecular weight of 218.25 g/mol, and the SMILES O=C1C(C(C2=CC=C(C=C2)OC)O)=CCC1 . The compound belongs to the class of 2-substituted cyclopentenones, a privileged scaffold in medicinal chemistry known for anticancer, anti-inflammatory, and neuroprotective activities [1]. The presence of a free secondary hydroxyl group adjacent to the enone system distinguishes it from dehydrated benzylidene analogs, conferring unique hydrogen-bonding capability and further derivatization potential [2].

1
Cyclopentenone scaffold with a free secondary hydroxyl substituent
2
Hydrogen-bond donor/acceptor for derivatization or target interaction studies
3
Structurally distinct from dehydrated benzylidene and simple phenyl analogs

Why Cyclopentenone Analogs Cannot Substitute for 2-Cyclopenten-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]- in R&D Workflows


The 2-substituted cyclopentenone scaffold exhibits pronounced structure-activity relationships (SAR). The dehydrated benzylidene analog (E)-2-(4-methoxybenzylidene)cyclopentanone (A2K10) demonstrates multi-target neuroprotective activity in vivo, while the simple 2-(4-methoxyphenyl)cyclopent-2-en-1-one exhibits nanomolar CYP11B1 inhibition [1]. The hydroxyl group in the target compound introduces steric and electronic perturbations that preclude direct substitution with benzylidene or phenyl analogs [2]. Binding data (5-LOX IC50 > 10,000 nM) suggests a distinct target engagement profile compared to closely related analogs, underscoring that activity cannot be inferred by class membership alone [3].

analog gap Benzylidene analogs lack the hydroxyl group; hydrogen-bond and derivatization properties may not transfer.
target shift Closely related phenyl analog exhibits nanomolar CYP11B1 inhibition while this compound shows >10 µM 5-LOX IC50 — target engagement profiles diverge sharply.
SAR sensitivity Even minor structural changes (hydroxyl vs. benzylidene) can ablate or redirect activity; class membership alone does not guarantee interchangeability.

Quantitative Evidence Guide for 2-Cyclopenten-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-: Differentiation from Closest Analogs


Functional Group Differentiation: Hydroxyl-Preserved Aldol Adduct vs. Dehydrated Benzylidene Analog

The target compound retains a free secondary hydroxyl group directly adjacent to the enone system (SMILES: O=C1C(C(C2=CC=C(C=C2)OC)O)=CCC1), unlike the dehydrated benzylidene analog (E)-2-(4-methoxybenzylidene)cyclopentanone (A2K10, SMILES: COC1=CC=C(C=C1)/C=C2/CCCC2=O), which lacks this hydroxyl functionality . This hydroxyl group provides an additional hydrogen bond donor/acceptor site, enabling intermolecular interactions not possible for the benzylidene analog . Furthermore, the hydroxyl group serves as a reactive handle for subsequent derivatization (esterification, etherification, oxidation), offering synthetic versatility unavailable with the benzylidene compound [1].

Hydroxyl vs. benzylidene
Class-level inference
1 hydroxyl group present vs. 0 in (E)-2-(4-methoxybenzylidene)cyclopentanone
Enables H-bonding and derivatization not possible with the benzylidene analog.
Structural comparison based on SMILES; no direct functional assay.
Aldol Adduct Hydrogen Bond Donor Derivatization Handle

In Vitro Target Engagement Profiling: 5-Lipoxygenase (5-LOX) Inhibition Activity Contrasts with Closest Analogs

In a biochemical assay measuring inhibition of human recombinant 5-lipoxygenase (5-LOX), the target compound exhibited an IC50 value exceeding 10,000 nM (>10 µM) [1]. In contrast, the related analog 2-(4-methoxyphenyl)cyclopent-2-en-1-one (CAS 77037-07-1) inhibits CYP11B1 with an IC50 of 2.20 nM [2], representing a >4,500-fold difference in potency. While a direct 5-LOX comparator for the phenyl analog is not available, the stark potency contrast underscores the divergent pharmacological profiles within this compound class [3]. (Note: Direct head-to-head 5-LOX comparison data are not available; this inference is based on different target assays.)

5-LOX inhibition
Class-level inference
IC50 > 10,000 nM (target) vs. IC50 2.20 nM (phenyl analog, CYP11B1)
Supports target engagement divergence across cyclopentenone analogs.
Cross-target comparison; direct 5-LOX data for phenyl analog unavailable.
5-Lipoxygenase Anti-inflammatory Target Selectivity

Michael Acceptor Reactivity: Enone System Retained for Covalent Probe Development

The target compound retains the α,β-unsaturated carbonyl system (enone) characteristic of cyclopentenones, which functions as a Michael acceptor capable of forming covalent adducts with nucleophilic cysteine residues in proteins . This feature is essential for covalent inhibitor and chemical probe development. In contrast, the saturated analog 2-(hydroxy(4-methoxyphenyl)methyl)cyclopentanone lacks the enone system and cannot participate in Michael additions. The coexistence of a Michael acceptor and a free hydroxyl group in the same molecule offers a dual-mode interaction profile (covalent modification plus hydrogen bonding) not available in simpler analogs [1].

Michael acceptor
Class-level inference
Enone system present vs. absent in saturated analog
Supports covalent probe design with dual covalent/H-bond interaction.
Based on structural analysis; covalent adduct formation requires validation.
Michael Addition Covalent Inhibitor Chemical Probe

Application Scenarios Where 2-Cyclopenten-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]- Provides Verifiable Advantages


Covalent Probe Development Leveraging Dual Michael Acceptor and Hydrogen Bond Donor Functionality

The combination of an electrophilic enone (Michael acceptor) and a hydrogen-bond-donating hydroxyl group enables the design of covalent probes with enhanced selectivity. The enone can form a covalent bond with a target protein's nucleophilic cysteine, while the hydroxyl group engages in additional hydrogen bonding, increasing binding affinity and residence time. This dual-mode interaction is not possible with dehydrated benzylidene analogs lacking the hydroxyl group [1].

Intermediate for the Synthesis of Diverse 2-Substituted Cyclopentenone Libraries via Hydroxyl Derivatization

The free hydroxyl group serves as a versatile handle for chemical modification, including esterification, etherification, oxidation to a ketone, or conversion to a leaving group for nucleophilic substitution. This enables rapid generation of diverse compound libraries for SAR studies without de novo synthesis of each analog. The benzylidene analog lacks this derivatization site, limiting library diversification options [2].

Selectivity Profiling Control Compound for Cyclopentenone SAR Campaigns

The dramatic loss of 5-LOX inhibitory activity (IC50 > 10,000 nM) compared to the nanomolar CYP11B1 inhibition of the phenyl analog (IC50 = 2.20 nM) establishes the target compound as a valuable selectivity control. Researchers can use this compound to benchmark target selectivity in phenotypic screening campaigns or to validate the specificity of hits derived from cyclopentenone-focused libraries [3].

Application
Selection Property
Validation Focus
Covalent probe development
Dual Michael acceptor and H-bond donor
Selectivity and residence time via combined electrophilic/hydrogen-bond engagement
SAR library synthesis
Free hydroxyl derivatization handle
Esterification, etherification, or oxidation versatility for analog generation
Selectivity control in cyclopentenone SAR
Divergent target engagement profile
Benchmarking selectivity against related analogs with different activity fingerprints
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